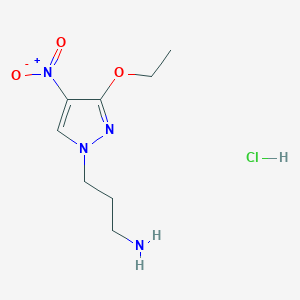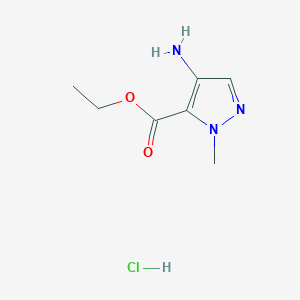
Zinc bis(iodomethanide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc is a metallic element of atomic number 30 and atomic weight 65.38. It is a necessary trace element in the diet, forming an essential part of many enzymes, and playing an important role in protein synthesis and in cell division . Zinc compounds, such as Zinc bis(dimethyldithiocarbamate), are coordination complexes of zinc with various ligands .
Synthesis Analysis
Zinc complexes can be synthesized by treating zinc with various ligands . For example, Zinc bis(dimethyldithiocarbamate) is produced by treating zinc and dithiocarbamate .Molecular Structure Analysis
Zinc complexes often have a distorted tetrahedral coordination around the zinc atom .Chemical Reactions Analysis
Zinc complexes can participate in various chemical reactions. For instance, bis(imidazole)/zinc complexes have been used for transesterification reactions .Physical And Chemical Properties Analysis
Zinc is a transition metal that is brittle at ordinary temperatures but malleable at 100 to 150°C .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Bis(iodomethyl)zinc has been synthesized and structurally characterized through solution NMR and X-ray crystallographic methods. The synthesis involves the treatment of diethylzinc with diiodomethane, producing bis(iodomethyl)zinc species. These studies provide fundamental insights into the molecular structure and reactivity of halomethyl zinc reagents, essential for understanding their behavior in various chemical contexts (Denmark et al., 1992).
Organic Synthesis Applications
Bis(iodozincio)methane, derived from bis(iodomethyl)zinc, has demonstrated potential as an organic synthetic reagent. It reacts with carbonyl compounds to yield methylenated products and has shown versatility in reactions with various electrophiles. This reagent's unique reactivity profile makes it valuable for constructing complex organic molecules, indicating its utility in synthetic organic chemistry (Matsubara et al., 2001).
Material Science and Nanotechnology
Bis(iodomethyl)zinc has been implicated in the synthesis of nanoparticles and conducting films. For example, zinc oxide nanoparticles have been prepared from bis(acetylacetonato)zinc precursors by thermal decomposition, highlighting its role in materials science for developing nanoscale materials with specific properties (Salavati-Niasari et al., 2008).
Catalysis and Chemical Transformations
The compound has been used in enantioselective cyclopropanation reactions of allylic alcohols, where the presence of zinc iodide significantly enhances both the reaction rate and the enantiomeric excess of the product. This illustrates its potential in asymmetric catalysis, contributing to the development of chiral molecules (Denmark & O'Connor, 1997).
Photophysical Studies
Zinc complexes, including those related to bis(iodomethyl)zinc, have been explored for their electroluminescent properties and potential applications in organic light-emitting diodes (LEDs). These studies contribute to the understanding of the photophysical behaviors of zinc complexes and their applications in optoelectronic devices (Yu et al., 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
zinc;iodomethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2I.Zn/c2*1-2;/h2*1H2;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKISHNHYNINFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]I.[CH2-]I.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4I2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471941 |
Source


|
| Record name | Zinc bis(iodomethanide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc bis(iodomethanide) | |
CAS RN |
14399-53-2 |
Source


|
| Record name | Zinc bis(iodomethanide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B3047672.png)
![[5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B3047675.png)







![Methyl 4-[(4-amino-2-chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylate hydrochloride](/img/structure/B3047688.png)

![1-{4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B3047692.png)